molecular formula C19H24N4O2 B2901550 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1235372-13-0

6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2901550
CAS No.: 1235372-13-0
M. Wt: 340.427
InChI Key: BGNUWWRVVFEHOL-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 6-methyl-2-pyridazinone with phenethylpiperazine in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters to ensure product quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that pyridazinone derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has been studied for its potential use in developing new therapeutic agents.

Medicine: Due to its biological activity, 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is being explored for its medicinal applications. It has shown promise in preclinical studies for treating conditions such as infections and certain types of cancer.

Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-Methyl-2-(2-oxo-2-phenyl-ethylidene)-2,3-dihydropyrimidin-4(1H)-one

  • 6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

Uniqueness: 6-Methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one stands out due to its unique structural features and the presence of the phenethylpiperazine moiety, which contributes to its distinct biological activity compared to other pyridazinone derivatives.

This compound's versatility and potential applications make it a subject of ongoing research and development in various scientific fields. Its unique properties and reactivity continue to drive innovation and discovery in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-methyl-2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-16-7-8-18(24)23(20-16)15-19(25)22-13-11-21(12-14-22)10-9-17-5-3-2-4-6-17/h2-8H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUWWRVVFEHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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